1-(Tert-butoxycarbonyl)-4-methylpiperidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Tert-butoxycarbonyl)-4-methylpiperidine-2-carboxylic acid is a chemical compound widely used in organic synthesis, particularly in the protection of amine groups. The tert-butoxycarbonyl (Boc) group is a common protecting group for amines, making this compound valuable in various chemical reactions and processes.
Preparation Methods
The synthesis of 1-(tert-butoxycarbonyl)-4-methylpiperidine-2-carboxylic acid typically involves the reaction of 4-methylpiperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is usually carried out in a solvent like tetrahydrofuran (THF) at elevated temperatures . Industrial production methods often utilize flow microreactor systems for the efficient and scalable introduction of the tert-butoxycarbonyl group into various organic compounds .
Chemical Reactions Analysis
1-(Tert-butoxycarbonyl)-4-methylpiperidine-2-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Common reagents and conditions used in these reactions include di-tert-butyl dicarbonate, sodium hydroxide, tetrahydrofuran, and trifluoroacetic acid. Major products formed from these reactions include the deprotected amine and various oxidized or reduced derivatives.
Scientific Research Applications
1-(Tert-butoxycarbonyl)-4-methylpiperidine-2-carboxylic acid has numerous applications in scientific research:
Mechanism of Action
The mechanism by which 1-(tert-butoxycarbonyl)-4-methylpiperidine-2-carboxylic acid exerts its effects involves the protection of amine groups through the formation of a carbamate. The Boc group is added to the amine via nucleophilic addition-elimination reactions, forming a stable carbamate. The removal of the Boc group is typically achieved through acid-catalyzed cleavage, resulting in the formation of a tert-butyl carbocation and the release of the free amine .
Comparison with Similar Compounds
1-(Tert-butoxycarbonyl)-4-methylpiperidine-2-carboxylic acid can be compared with other similar compounds used for amine protection, such as:
1-(tert-Butoxycarbonyl)-2-pyrrolidinone: Another Boc-protected compound used in organic synthesis.
1-Boc-piperazine: A Boc-protected piperazine derivative used in the synthesis of various pharmaceuticals.
Ethyl 1-(tert-Butoxycarbonyl)isonipecotate: A Boc-protected ester used in organic synthesis.
The uniqueness of this compound lies in its specific structure, which provides stability and reactivity suitable for a wide range of synthetic applications.
Properties
IUPAC Name |
4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-8-5-6-13(9(7-8)10(14)15)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTNNUMKAWAGPIS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C(C1)C(=O)O)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10560842 |
Source
|
Record name | 1-(tert-Butoxycarbonyl)-4-methylpiperidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10560842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
661459-03-6, 1262408-54-7 |
Source
|
Record name | 1-(tert-Butoxycarbonyl)-4-methylpiperidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10560842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[(tert-butoxy)carbonyl]-4-methylpiperidine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.